N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide
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Overview
Description
N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide is a chemical compound with the molecular formula C16H26BNO4S and a molecular weight of 339.26 g/mol . This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring and a sulfonamide group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide typically involves the reaction of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydroboration Reactions: The compound can undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Bases: Such as triethylamine, used to neutralize acids formed during reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Organoboron Compounds: Resulting from hydroboration reactions.
Scientific Research Applications
N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration . The sulfonamide group also contributes to the compound’s reactivity by providing a site for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the sulfonamide group.
4-(p-Toluenesulfonylamino)phenylboronic Acid Pinacol Ester: Contains both the boron-containing dioxaborolane ring and a sulfonamide group, similar to N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide.
Uniqueness
This compound is unique due to its combination of a boron-containing dioxaborolane ring and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C16H26BNO4S |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]ethanesulfonamide |
InChI |
InChI=1S/C16H26BNO4S/c1-7-23(19,20)18-12(2)13-8-10-14(11-9-13)17-21-15(3,4)16(5,6)22-17/h8-12,18H,7H2,1-6H3 |
InChI Key |
CRKXEUKYAMWSSB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NS(=O)(=O)CC |
Origin of Product |
United States |
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